An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2,6-Dichloropyridine
An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2,6-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural characteristics, arising from the presence of two electron-withdrawing chlorine atoms flanking the nitrogen atom in the pyridine ring, govern its reactivity and make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-dichloropyridine, detailed experimental protocols for its synthesis and analysis, and insights into the signaling pathways of key therapeutic agents derived from this important molecule.
Physical and Chemical Properties
The physical and chemical properties of 2,6-dichloropyridine are summarized in the tables below, providing a ready reference for laboratory and developmental work.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃Cl₂N | N/A |
| Molar Mass | 147.99 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 83-86 °C | [1] |
| Boiling Point | 211-212 °C | N/A |
| Density | 1.516 g/cm³ (estimate) | N/A |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, diethyl ether, chloroform, and benzene. | N/A |
| Flash Point | 110 °C | N/A |
| pKa | -3.02 (Predicted) | N/A |
Chemical Properties
| Property | Description | Reference |
| Reactivity | The chlorine atoms are susceptible to nucleophilic aromatic substitution, although the pyridine ring is deactivated by the two chlorine atoms. Substitution is generally more challenging than in other dichloropyridine isomers. | [2] |
| Hazardous Decomposition Products | Upon combustion, it may produce toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl). | N/A |
| Incompatible Materials | Strong oxidizing agents. | N/A |
Spectral Data Summary
| Technique | Key Features |
| ¹H NMR | The spectrum is characterized by a simple AB₂ spin system. A triplet is observed for the proton at the 4-position (para), and a doublet is seen for the equivalent protons at the 3- and 5-positions (meta). |
| ¹³C NMR | The proton-decoupled spectrum shows three distinct signals corresponding to the three different carbon environments in the symmetric molecule. |
| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z 147 (M+), 149 (M+2), and 151 (M+4). |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl stretching vibrations. |
Experimental Protocols
Synthesis of 2,6-Dichloropyridine from 2-Chloropyridine
This protocol describes a common method for the synthesis of 2,6-dichloropyridine via the chlorination of 2-chloropyridine.[3][4]
Materials:
-
2-Chloropyridine
-
Chlorine gas
-
High-pressure reactor equipped with a gas inlet, mechanical stirrer, and thermocouple
-
Visible light source (e.g., blue light)
Procedure:
-
Charge the high-pressure reactor with 2-chloropyridine.
-
Seal the reactor and heat the contents to a temperature between 160-190 °C.
-
Introduce chlorine gas into the reactor at a controlled rate while irradiating the mixture with visible light.
-
Monitor the reaction pressure and maintain it within a safe operating range (typically 1-2 atmospheres).
-
Continue the reaction for 4-10 hours, gradually increasing the temperature to 190 °C.
-
Upon completion, cool the reactor to room temperature and safely vent any excess chlorine.
-
Carefully neutralize the crude reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 2,6-dichloropyridine.
Purification by Recrystallization
Materials:
-
Crude 2,6-Dichloropyridine
-
Ethanol
Procedure:
-
Dissolve the crude 2,6-dichloropyridine in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2,6-dichloropyridine in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (400 MHz):
-
Pulse Sequence: Standard single-pulse (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 4 seconds
-
Spectral Width (SW): 12 ppm
¹³C NMR Acquisition Parameters (100 MHz):
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1.5 seconds
-
Spectral Width (SW): 220 ppm
Gas Chromatography-Mass Spectrometry (GC-MS) [6]
Sample Preparation:
-
Prepare a stock solution of 2,6-dichloropyridine in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards as needed.
GC-MS Parameters:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-200.
Signaling Pathways and Applications in Drug Development
2,6-Dichloropyridine is a key starting material for several important therapeutic agents. Understanding the mechanism of action of these drugs provides insight into the relevance of this chemical scaffold in medicinal chemistry.
Liranaftate: An Antifungal Agent
Liranaftate is a topical antifungal drug synthesized from a precursor derived from 2,6-dichloropyridine. Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.
Caption: Mechanism of action of the antifungal drug Liranaftate.
Enoxacin: An Antibiotic
Enoxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
Caption: Mechanism of action of the antibiotic Enoxacin.
Anpirtoline (B1665510): A Serotonin (B10506) Receptor Modulator
Anpirtoline, a compound developed for potential antidepressant and analgesic applications, acts as a serotonin receptor agonist, with a preference for the 5-HT₁B receptor subtype.[6][7]
Caption: Anpirtoline's mechanism as a 5-HT₁B receptor agonist.
Conclusion
2,6-Dichloropyridine is a chemical intermediate of significant industrial and academic interest. Its physical and chemical properties, along with its reactivity, make it a valuable precursor for the synthesis of a diverse range of functional molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. The successful development of drugs like liranaftate, enoxacin, and anpirtoline underscores the continued importance of 2,6-dichloropyridine as a key molecular scaffold.
References
- 1. 2,6-Dichloropyridine(2402-78-0) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
